3-bromo-2-fluoro-N-methylaniline
Overview
Description
3-Bromo-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3-bromo-2-fluoro-N-methylaniline involves the nitration of a precursor compound followed by reduction. For example, starting with 3-bromo-2-fluoronitrobenzene, the nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 3-bromo-2-fluorobenzene with methylamine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-fluoro-N-methylaniline can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form various aniline derivatives. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include methoxy or tert-butyl derivatives.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds with various substituents.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-N-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-bromo-2-fluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Bromo-N-methylaniline: Similar structure but lacks the fluorine atom.
3-Bromo-2-fluoroaniline: Similar structure but lacks the methyl group.
3-Bromo-2-fluoro-5-methylaniline: Similar structure with an additional methyl group at the 5-position.
Uniqueness: 3-Bromo-2-fluoro-N-methylaniline is unique due to the specific combination of bromine, fluorine, and methyl substituents on the aniline ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLVBFVHAHLHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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